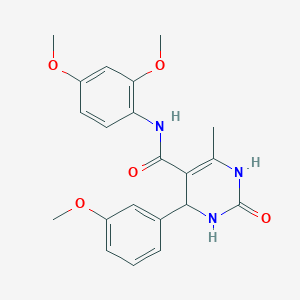![molecular formula C17H18ClNO4S2 B3964340 1-({5-[(4-chlorophenyl)sulfonyl]-2-methylphenyl}sulfonyl)pyrrolidine](/img/structure/B3964340.png)
1-({5-[(4-chlorophenyl)sulfonyl]-2-methylphenyl}sulfonyl)pyrrolidine
Übersicht
Beschreibung
1-({5-[(4-chlorophenyl)sulfonyl]-2-methylphenyl}sulfonyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CSP or N-((5-(p-chlorobenzenesulfonyl)-2-methylphenyl)sulfonyl)pyrrolidine, and its molecular formula is C20H21ClN2O4S2.
Wirkmechanismus
The mechanism of action of 1-({5-[(4-chlorophenyl)sulfonyl]-2-methylphenyl}sulfonyl)pyrrolidine involves the inhibition of enzyme activity by binding to the active site of the enzyme. The sulfonyl group in CSP forms a covalent bond with the nucleophilic residues in the active site of the enzyme, leading to the inhibition of enzyme activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. CSP has also been found to exhibit anti-inflammatory and anti-tumor activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1-({5-[(4-chlorophenyl)sulfonyl]-2-methylphenyl}sulfonyl)pyrrolidine in lab experiments is its high potency and selectivity towards various enzymes. This compound has also been found to exhibit good solubility in various solvents, making it easy to handle in lab experiments. However, one of the limitations of using CSP in lab experiments is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-({5-[(4-chlorophenyl)sulfonyl]-2-methylphenyl}sulfonyl)pyrrolidine. One of the significant directions is the development of novel drugs based on CSP as a scaffold. Researchers can modify the chemical structure of CSP to improve its potency and selectivity towards specific enzymes. Another direction is the investigation of the anti-inflammatory and anti-tumor activities of CSP in vivo, which may lead to the development of novel therapies for various diseases. Finally, the exploration of the potential applications of CSP in other scientific research areas, such as materials science and catalysis, may lead to the development of novel materials and catalysts.
Wissenschaftliche Forschungsanwendungen
1-({5-[(4-chlorophenyl)sulfonyl]-2-methylphenyl}sulfonyl)pyrrolidine has been found to have potential applications in various scientific research areas. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been used as a scaffold for the development of novel drugs. CSP has been found to exhibit inhibitory activity against various enzymes, including proteases, kinases, and phosphatases, making it a promising lead compound for drug development.
Eigenschaften
IUPAC Name |
1-[5-(4-chlorophenyl)sulfonyl-2-methylphenyl]sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S2/c1-13-4-7-16(24(20,21)15-8-5-14(18)6-9-15)12-17(13)25(22,23)19-10-2-3-11-19/h4-9,12H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWJWTZXMXWCTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-methylphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B3964263.png)
![1-(4-chlorophenoxy)-3-[(4-methyl-2-pyridinyl)amino]-2-propanol](/img/structure/B3964273.png)
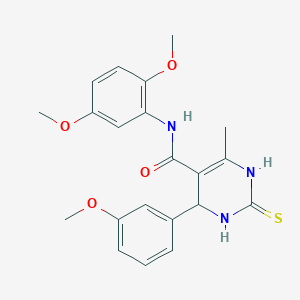
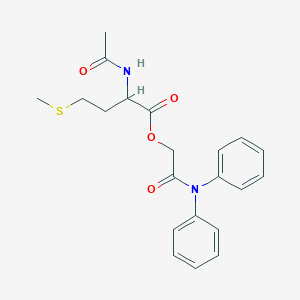
![4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964288.png)

![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3964302.png)
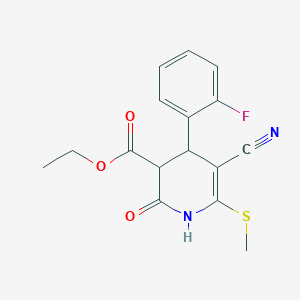
![4-[(3,4-dichlorophenyl)amino]-3-(3-methylbenzyl)-4-oxobutanoic acid](/img/structure/B3964330.png)
![4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964333.png)
![4-[(4-chlorophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B3964336.png)
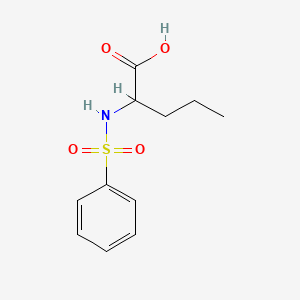
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3964365.png)
